
(1E)-3,3-Diethyl-1-(2-methylphenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-diethyl-1-(o-tolyl)triaz-1-ene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine (NH) group This particular compound features a tolyl group (a benzene ring with a methyl group) attached to the triazene structure, along with two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethyl-1-(o-tolyl)triaz-1-ene typically involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then reacted with a secondary amine. The general procedure is as follows:
Formation of Diazonium Salt: The aromatic amine (o-toluidine) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Reaction with Secondary Amine: The diazonium salt is then reacted with diethylamine in the presence of a base such as potassium carbonate to yield the desired triazene compound.
Industrial Production Methods
While specific industrial production methods for 3,3-diethyl-1-(o-tolyl)triaz-1-ene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-diethyl-1-(o-tolyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction can lead to the formation of amines.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3,3-diethyl-1-(o-tolyl)triaz-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Triazenes have been studied for their potential as antitumor agents due to their ability to alkylate DNA.
Medicine: Some triazene derivatives are used in chemotherapy for treating certain types of cancer.
Industry: The compound can be used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,3-diethyl-1-(o-tolyl)triaz-1-ene involves its ability to form reactive intermediates that can interact with biological molecules. In the context of its potential antitumor activity, the compound can alkylate DNA, leading to the disruption of DNA replication and cell division. This alkylation process involves the transfer of alkyl groups to nucleophilic sites on the DNA molecule, resulting in the formation of cross-links and strand breaks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-diethyl-1-phenyltriaz-1-ene
- 3,3-diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-chlorophenyl)-3,3-diethyltriaz-1-ene
Uniqueness
3,3-diethyl-1-(o-tolyl)triaz-1-ene is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to other triazenes with different substituents.
Eigenschaften
CAS-Nummer |
36719-44-5 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-ethyl-N-[(2-methylphenyl)diazenyl]ethanamine |
InChI |
InChI=1S/C11H17N3/c1-4-14(5-2)13-12-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
VNSUXIDVWBIJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)N=NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



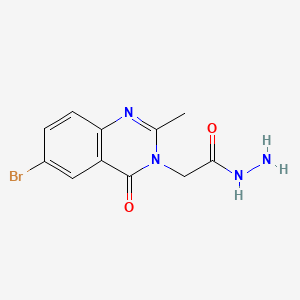
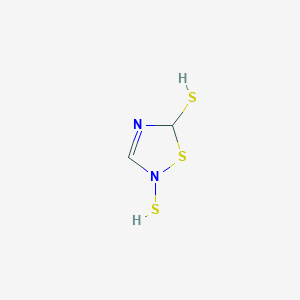
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)

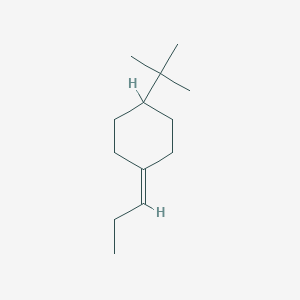
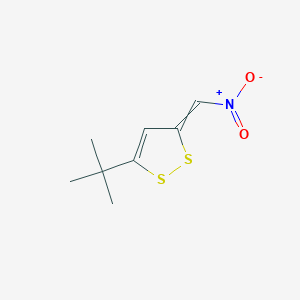

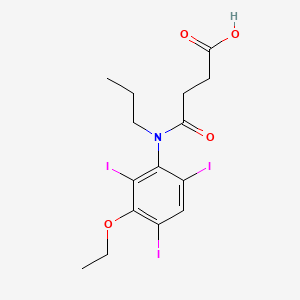
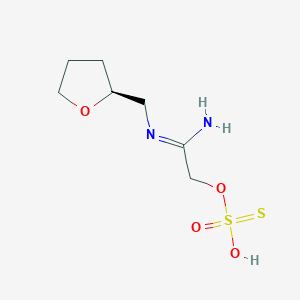
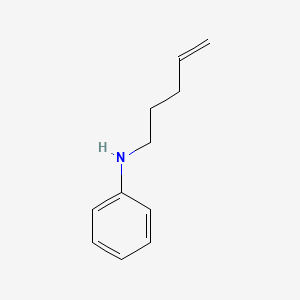

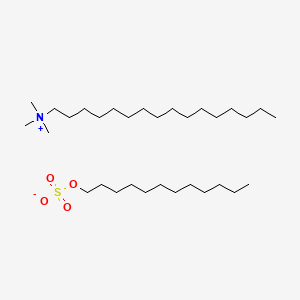
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
